molecular formula C14H17F3N4O B5113148 N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide

N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide

Cat. No. B5113148
M. Wt: 314.31 g/mol
InChI Key: LSPPFCAJPPRZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide, also known as ATA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATA is a member of the adamantane family, which is a class of compounds known for their unique chemical and biological properties. ATA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide for lab experiments is its high potency and selectivity. N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has been shown to have a high affinity for its target proteins, making it an effective tool for the study of various biological processes. However, one of the limitations of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the research on N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide. One area of interest is the development of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide-based anticancer therapies, either alone or in combination with other drugs. Another area of interest is the study of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide's effects on various signaling pathways and its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, the development of new synthesis methods for N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide could lead to the creation of more stable and effective forms of the compound.

Synthesis Methods

N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide can be synthesized using a variety of methods, including the reaction of 1-adamantylamine with triazole and trifluoroacetic anhydride. The synthesis of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide is a complex process that requires careful attention to detail to ensure the purity and stability of the final product.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the use of N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide as a potential anticancer agent. N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

N-[1-(1-adamantyl)-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O/c15-14(16,17)11(22)19-12-18-7-21(20-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPPFCAJPPRZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=NC(=N4)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-adamantyl)-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide

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